Superior σ₁ Receptor Affinity and Subtype Selectivity of N-Benzofuranylmethyl Derivative Bearing the 1-[3-(4-Methoxyphenyl)propyl]piperazine Scaffold
In a systematic evaluation of N-(2-benzofuranylmethyl)-N′-(methoxyphenylalkyl)piperazine derivatives, compound 29—which incorporates the 1-[3-(4-methoxyphenyl)propyl]piperazine scaffold—exhibited high affinity for the σ₁ receptor (Kᵢ = 3.1 nM) and a σ₂/σ₁ selectivity ratio of 45. Compared with the corresponding benzylic analogs (compounds 2–4, Kᵢ values not explicitly reported but described as relatively nonselective), elongation of the alkyl tether from a methylene to a propyl linker substantially improved σ₁ receptor selectivity [1]. Additionally, the affinity of compound 29 for the 5-HT₂ᴃ receptor was much lower than that of the methoxybenzylic analogs [1].
| Evidence Dimension | σ₁ receptor binding affinity (Kᵢ) and σ₂/σ₁ selectivity ratio |
|---|---|
| Target Compound Data | Kᵢ = 3.1 nM; σ₂/σ₁ selectivity ratio = 45 |
| Comparator Or Baseline | Benzylic analogs (compounds 2–4): nonselective σ ligands (quantitative Kᵢ not provided in abstract but qualitative selectivity lower) |
| Quantified Difference | σ₂/σ₁ selectivity ratio = 45 (target); benzylic analogs exhibit nonselective binding (class-level inference of improved selectivity) |
| Conditions | Radioligand binding assays for σ₁ and σ₂ receptors (in vitro) |
Why This Matters
The quantified σ₁ selectivity (σ₂/σ₁ = 45) enables investigators to discriminate σ₁-mediated pharmacological effects from σ₂-mediated effects, a critical parameter for CNS target validation studies.
- [1] Moussa IA, Banister SD, Akladios FN, Chua SW, Kassiou M. Effects of linker elongation in a series of N-(2-benzofuranylmethyl)-N′-(methoxyphenylalkyl)piperazine σ₁ receptor ligands. Bioorg Med Chem Lett. 2011;21(19):5707-5710. View Source
